molecular formula C9H14BrN3 B13318706 3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13318706
M. Wt: 244.13 g/mol
InChI Key: VEUNTPMPJJKJEG-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with methylating agents under controlled temperature and pressure . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, ethyl, and methyl groups makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-2-ethyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14BrN3/c1-3-7-8(10)9-11-5-4-6(2)13(9)12-7/h6,11H,3-5H2,1-2H3

InChI Key

VEUNTPMPJJKJEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=C1Br)C

Origin of Product

United States

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